

physical and chemical properties of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-((tert-Butyldimethylsilyl)oxy)cyclohexanol
	/
Cat. No.:	B177736

[Get Quote](#)

In-Depth Technical Guide to 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**, a versatile intermediate in organic synthesis and potential tool compound in medicinal chemistry.

Core Properties

Property	Value	Reference
CAS Number	126931-29-1	[1]
IUPAC Name	4-{{[tert- butyl(dimethyl)silyl]oxy}cyclohe xanol}	
Molecular Formula	C ₁₂ H ₂₆ O ₂ Si	
Molecular Weight	230.42 g/mol	
Physical Form	Colorless to Yellow Liquid or Semi-Solid or Solid	
Storage Temperature	Keep in dark place, inert atmosphere, 2-8°C	
Purity	Typically available at 95% or 97%	[2]

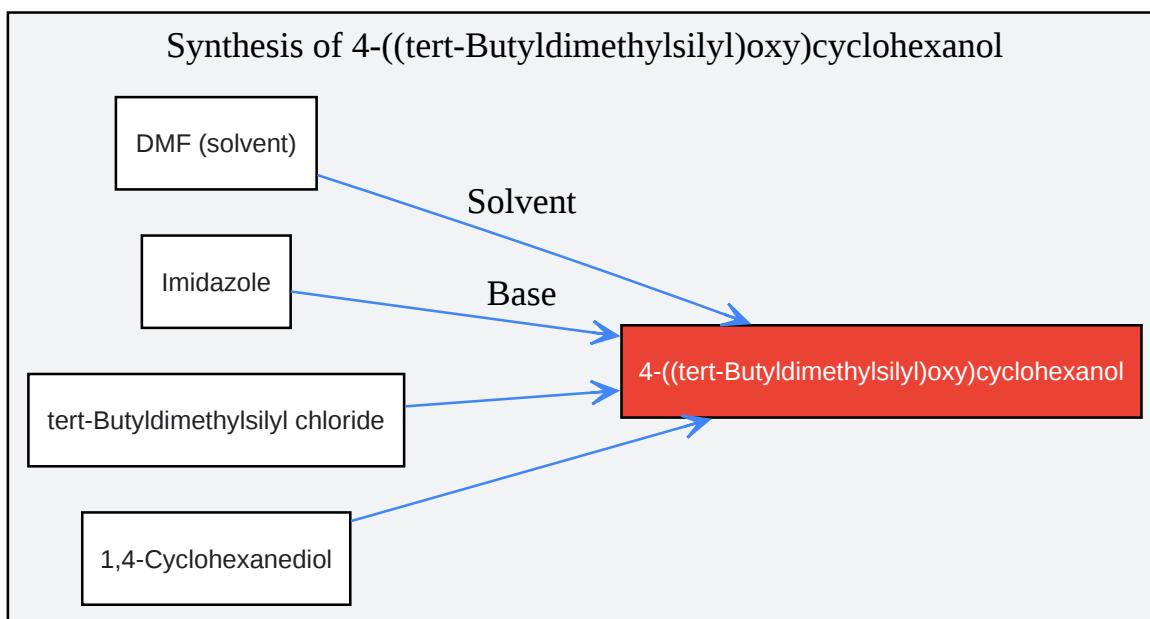
Chemical Structure and Identifiers

- InChI Code: 1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3
- InChI Key: XGCCUZRKNCUVJK-UHFFFAOYSA-N
- SMILES Code: OC1CCC(O--INVALID-LINK--(C(C)(C)C)C)CC1[\[3\]](#)

Spectroscopic Data

While specific spectra are not publicly available, the following spectroscopic techniques are standard for the characterization of this compound:

- ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy would confirm the presence of the tert-butyl, dimethylsilyl, and cyclohexanol protons, with characteristic chemical shifts and coupling patterns.


- ^{13}C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy would identify all 12 carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H (alcohol) and Si-O-C (silyl ether) functional groups.
- Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

A common and reliable method for the synthesis of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** is the selective silylation of one of the hydroxyl groups of 1,4-cyclohexanediol. The Corey protocol is a widely used procedure for this type of transformation.^[4]

Reaction:

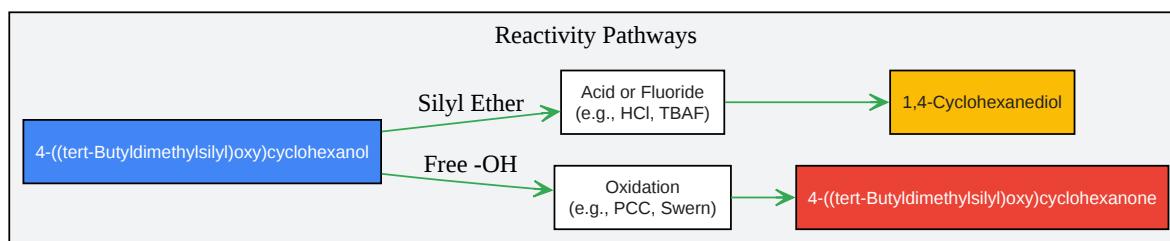
[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound.

Detailed Methodology:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-cyclohexanediol in a suitable solvent, typically dimethylformamide (DMF).[4]
- Addition of Reagents: Add imidazole to the solution, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMS-Cl). The use of imidazole as a base facilitates the reaction.[4]
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine to remove any remaining DMF and imidazole salts.
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol**.[5]

Chemical Properties and Reactivity Stability


- General Stability: tert-Butyldimethylsilyl (TBDMS) ethers are significantly more stable than trimethylsilyl (TMS) ethers towards hydrolysis.[4]
- Acidic Conditions: The silyl ether linkage is susceptible to cleavage under acidic conditions. The rate of cleavage is dependent on the steric hindrance around the silicon atom.
- Basic Conditions: TBDMS ethers are generally stable to basic conditions.

- Fluoride Ion Cleavage: The Si-O bond can be readily and selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). This is a common method for the deprotection of TBDMS ethers.[4]

Reactivity

The reactivity of **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** is primarily dictated by the free hydroxyl group and the silyl ether moiety.

- Reactions of the Hydroxyl Group: The free alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification.
- Reactions of the Silyl Ether: The silyl ether acts as a protecting group for the other hydroxyl function. Its reactivity is mainly centered around its cleavage under acidic or fluoride-mediated conditions to regenerate the diol.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways.

Biological Activity and Applications in Drug Development

While specific biological studies on **4-((tert-Butyldimethylsilyl)oxy)cyclohexanol** are not extensively documented in publicly available literature, the strategic use of silyl ethers in medicinal chemistry suggests potential applications.

- Prodrug Strategies: The silyl ether moiety can be employed as a prodrug linker. The lability of the Si-O bond under certain physiological conditions (e.g., acidic tumor microenvironments) could be exploited for targeted drug release. The rate of hydrolysis, and thus drug release, can be tuned by modifying the substituents on the silicon atom.[6]
- Modulation of Physicochemical Properties: The introduction of a lipophilic tert-butyldimethylsilyl group can significantly alter the physicochemical properties of a parent molecule, such as its solubility and membrane permeability. This can be a valuable tool in drug design to enhance oral bioavailability and cellular uptake.[7]
- Synthetic Intermediate: The primary application of this compound is as a key intermediate in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, with one hydroxyl group protected and one available for reaction, allows for selective chemical transformations.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P264: Wash skin thoroughly after handling.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P312: Call a POISON CENTER or doctor/physician if you feel unwell.

- P405: Store locked up.
- P501: Dispose of contents/container to an approved waste disposal plant.[8]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 2. 126931-29-1 Cas No. | 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol | Apollo [store.apolloscientific.co.uk]
- 3. 126931-29-1|4-((tert-Butyldimethylsilyl)oxy)cyclohexanol|BLD Pharm [bldpharm.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177736#physical-and-chemical-properties-of-4-tert-butyldimethylsilyl-oxy-cyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com